N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide
Description
This compound features a benzamide core substituted with a 4-morpholinylsulfonyl group and a sulfonamide-linked 4,6-dimethyl-2-pyrimidinyl moiety. The morpholine sulfonyl group enhances solubility and modulates electronic properties, while the pyrimidine ring contributes to hydrogen bonding and target recognition. Its molecular formula is C₂₃H₂₄N₆O₆S₂ (calculated molecular weight: 552.6 g/mol) .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-16-15-17(2)25-23(24-16)27-35(30,31)20-9-5-19(6-10-20)26-22(29)18-3-7-21(8-4-18)36(32,33)28-11-13-34-14-12-28/h3-10,15H,11-14H2,1-2H3,(H,26,29)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNMEUNBPMULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and CAS number 110149-75-2, is characterized by its complex structure that includes a pyrimidine moiety and morpholine ring, which are known to enhance pharmacological properties.
Molecular Structure
The compound features several key structural components:
- Pyrimidine Ring : A six-membered ring with nitrogen atoms that contributes to the compound's biological activity.
- Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's interaction with biological targets.
- Morpholine Ring : This cyclic amine is often associated with improved solubility and bioavailability.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 427.43 g/mol |
| Density | Predicted ~1.448 g/cm³ |
| pKa | 7.16 (predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting bacterial growth.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. In vitro studies have shown that it inhibits the growth of:
- Escherichia coli
- Staphylococcus aureus
Anticancer Properties
Recent studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound interferes with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leads to cell death.
Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of the compound against resistant strains of bacteria. Results indicated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2023), researchers investigated the anticancer effects of the compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (CAS 102017-64-1)
- Structure : Lacks the 4-morpholinylsulfonyl group.
- Significance : Serves as a baseline for evaluating the impact of the morpholine sulfonyl group on solubility and activity .
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-fluorobenzamide (CAS 289629-99-8)
- Structure : Contains a 4-fluoro substituent instead of morpholine sulfonyl.
- Properties : Molecular weight 400.43 g/mol , pKa 7.16 , density 1.426 g/cm³ .
2-Bromo-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
- Structure : Bromine substituent on the benzamide.
- Properties : Higher molecular weight (461.33 g/mol ) and increased lipophilicity (XLogP3 3.5 ).
- Significance : Halogenation may improve target binding but could elevate toxicity risks .
Analogues with Modified Pyrimidine or Sulfonamide Groups
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide (CAS 457651-05-7)
- Structure : 6-Methoxy-pyrimidine instead of 4,6-dimethyl-pyrimidine.
- Properties : Molecular weight 533.6 g/mol , XLogP3 1.1 , hydrogen bond acceptors 11 .
- The shared morpholine sulfonyl group suggests similar solubility profiles .
N4-Acetylsulfamethazine
- Structure : Acetylated sulfonamide without benzamide or morpholine groups.
- Properties : Lower molecular weight (334.39 g/mol ), simpler pharmacokinetics.
- Significance : Highlights the role of benzamide and morpholine in enhancing target specificity and metabolic stability .
Sulfadimidine (Sulfamethazine)
- Structure : Basic sulfonamide with 4,6-dimethylpyrimidine.
- Properties : Widely used antimicrobial; molecular weight 278.33 g/mol .
- Comparison : The absence of benzamide and morpholine groups limits its application spectrum compared to the target compound .
Preparation Methods
Chlorosulfonation of Benzoic Acid
The synthesis begins with the chlorosulfonation of benzoic acid to yield 4-chlorosulfonylbenzoic acid. This step requires refluxing benzoic acid in chlorosulfonic acid at 150–160°C for 4–6 hours. Excess chlorosulfonic acid ensures complete conversion, as electron-deficient aromatic rings require vigorous conditions for sulfonation.
Key Reaction Conditions
Sulfonamide Formation with Morpholine
The resulting 4-chlorosulfonylbenzoic acid is reacted with morpholine in pyridine to form 4-(4-morpholinylsulfonyl)benzoic acid. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.
Procedure :
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Dissolve 4-chlorosulfonylbenzoic acid (1 eq) in anhydrous pyridine.
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Add morpholine (1.2 eq) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with ice-water, filter, and recrystallize from ethanol.
Characterization Data :
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FTIR : 1675 cm⁻¹ (C=O stretch), 1174 cm⁻¹ (S=O asymmetric stretch).
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¹H NMR (DMSO-d₆) : δ 8.10 (d, 2H, aromatic), 7.85 (d, 2H, aromatic), 3.60 (m, 4H, morpholine), 2.95 (m, 4H, morpholine).
Synthesis of 4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline
Sulfonylation of 4-Nitroaniline
4-Nitroaniline is reacted with 4,6-dimethyl-2-pyrimidinylsulfamoyl chloride to introduce the sulfonamide group. The reaction proceeds in pyridine at 0°C to room temperature.
Procedure :
-
Dissolve 4-nitroaniline (1 eq) in pyridine.
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Add 4,6-dimethyl-2-pyrimidinylsulfamoyl chloride (1.1 eq) gradually.
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Stir for 12 hours, then pour into ice-water.
Intermediate : 4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}nitrobenzene
Reduction of Nitro to Amine
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Procedure (Catalytic Hydrogenation) :
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Suspend 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}nitrobenzene in ethanol.
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Add 10% Pd-C (0.1 eq).
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Hydrogenate at 50 psi for 6 hours.
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Filter and concentrate to obtain 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline.
Characterization Data :
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¹H NMR (DMSO-d₆) : δ 7.72 (d, 2H, aromatic), 7.50 (d, 2H, aromatic), 6.75 (s, 1H, pyrimidine-H), 2.24 (s, 6H, CH₃).
Carbodiimide-Mediated Amide Coupling
Activation of 4-(4-Morpholinylsulfonyl)benzoic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)/DMF.
Procedure :
Coupling with 4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline
The activated ester is reacted with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline to form the final benzamide.
Procedure :
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Add 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline (1 eq) to the activated ester solution.
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Stir at room temperature for 24 hours.
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Concentrate under vacuum and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Characterization Data :
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¹H NMR (DMSO-d₆) : δ 10.38 (s, 1H, NH), 8.37 (d, 2H, benzamide aromatic), 7.93 (d, 2H, aniline aromatic), 6.89 (s, 1H, pyrimidine-H), 3.60 (m, 4H, morpholine), 2.95 (m, 4H, morpholine), 2.24 (s, 6H, CH₃).
Alternative Synthetic Routes
Direct Sulfonylation of Preformed Benzamide
An alternative approach involves synthesizing the benzamide core first, followed by sulfonylation. However, this method risks over-sulfonation and requires protective groups.
Solid-Phase Synthesis
Recent advances employ resin-bound intermediates for sequential sulfonylation and amidation, though yields remain suboptimal (40–50%).
Summary of Synthetic Protocols
Challenges and Optimization
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Sulfonamide Reactivity : Competitive reactions at the sulfonyl chloride stage require precise stoichiometry.
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Solvent Selection : DMF enhances carboxamide coupling efficiency but complicates purification.
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Scale-Up : Industrial production uses flow reactors for chlorosulfonation to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
